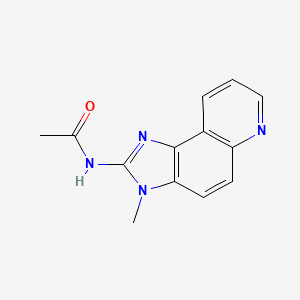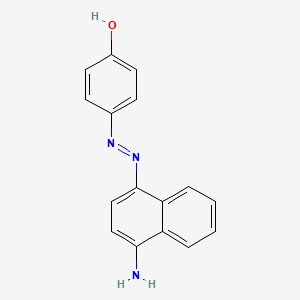![molecular formula C14H4F4N2O4 B13765237 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione CAS No. 56973-16-1](/img/structure/B13765237.png)
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a tetrafluorophenyl group and a dioxopyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a tetrafluorophenyl-substituted pyrrole with a dioxopyrrol derivative under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,3-Phenylene)bis[1H-pyrrole-2,5-dione]
- 2,5-Dioxopyrrolidin-1-yl acrylate
- 1-[4-(2,5-dioxopyrrol-1-yl)-2,3,5,6-tetramethyl-phenyl]pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione is unique due to its tetrafluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
CAS No. |
56973-16-1 |
|---|---|
Molecular Formula |
C14H4F4N2O4 |
Molecular Weight |
340.19 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H4F4N2O4/c15-9-10(16)13(19-5(21)1-2-6(19)22)12(18)14(11(9)17)20-7(23)3-4-8(20)24/h1-4H |
InChI Key |
SUPCLWXGARWYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2F)F)F)N3C(=O)C=CC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
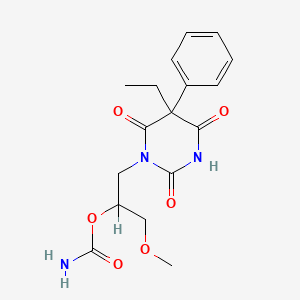
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
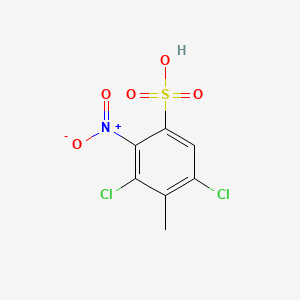
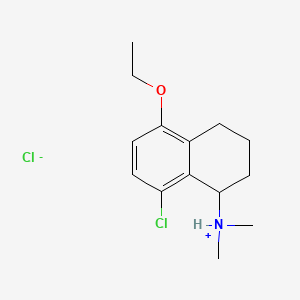
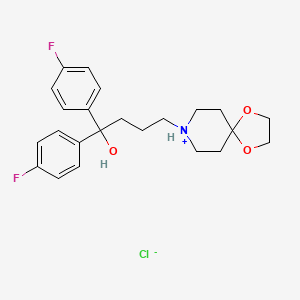
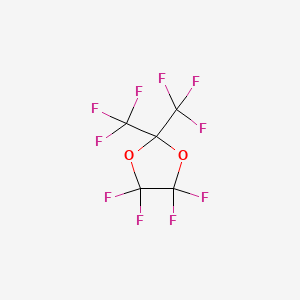
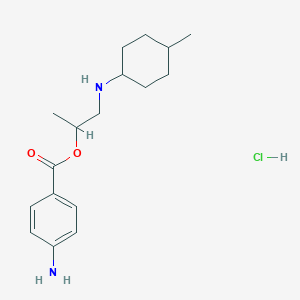
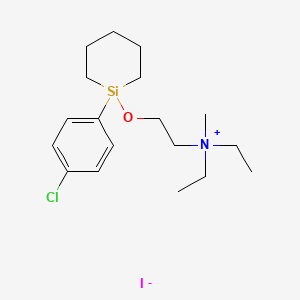
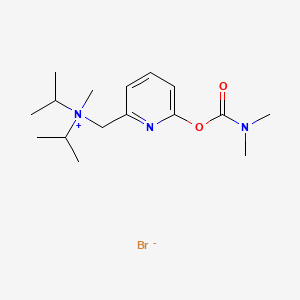
![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
